2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one - 1037152-84-3

2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one

Catalog Number: EVT-1810218
CAS Number: 1037152-84-3
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the pyrrolopyridine core: This can be achieved through various methods, such as those described for the synthesis of other pyrrolo[2,3-b]pyridine derivatives [ [], [], [] ].
  • Introduction of the propanone substituent: This could potentially be achieved through a Friedel-Crafts acylation reaction on the pyrrolopyridine core, utilizing chloroacetyl chloride as the acylating agent and a Lewis acid catalyst [ [] ].

Pexidartinib

  • Compound Description: Pexidartinib is a tyrosine kinase inhibitor that specifically targets CSF1R, KIT, and FLT3-ITD, playing a crucial role in treating tenosynovial giant cell tumor (TGCT). It is marketed as the dihydrochloride salt dihydrate. []
  • Relevance: Pexidartinib, similar to 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one, contains a 1H-pyrrolo[2,3-b]pyridine core. While pexidartinib features a more complex substitution at the 3-position, both compounds share this core structure as a key commonality. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (7d-6)

  • Compound Description: This compound exhibits potent Platelet-derived growth factor receptor (PDGF) inhibitory activity, particularly against PDGF-induced cell proliferation and autophosphorylation. []
  • Relevance: This compound shares a similar structure with 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one, notably containing the 1H-pyrrolo[2,3-b]pyridin-3-yl moiety. This shared substructure suggests potential similarities in their binding interactions and biological activities. []

7d-9

  • Compound Description: 7d-9 is a potent and selective PDGF-betaR inhibitor, showing significant inhibitory activity against PDGF-induced signaling pathways. It also exhibits high selectivity against other receptor tyrosine kinases like VEGFR2, EGFR, c-Met, and IGF-IR. []
  • Relevance: Similar to 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one, compound 7d-9 contains the 1H-pyrrolo[2,3-b]pyridin-3-yl moiety. The presence of this shared substructure, alongside their documented biological activities, suggests potential commonalities in their binding modes and target selectivity profiles. []

7b-2

  • Compound Description: 7b-2 demonstrates potent inhibitory activity against both PDGF- and VEGF-induced signaling pathways, suggesting potential as a dual inhibitor for these growth factors. []
  • Relevance: Sharing the 1H-pyrrolo[2,3-b]pyridin-3-yl moiety with 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one, 7b-2 emphasizes the versatility of this core structure in targeting different receptor tyrosine kinases and potentially exhibiting diverse biological activities. []

4-Benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806)

  • Compound Description: BMS-378806 is a novel HIV-1 attachment inhibitor that works by interfering with the interaction between the host cell receptor CD4 and the viral envelope protein gp120. This compound demonstrates improved pharmaceutical properties compared to earlier indole-based inhibitors. [, ]
  • Relevance: Both BMS-378806 and 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one share the 1H-pyrrolo[2,3-b]pyridin-3-yl core structure. This commonality highlights the significance of this scaffold in designing compounds with biological activities against diverse targets, ranging from viral proteins to kinases. [, ]

1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043)

  • Compound Description: BMS-488043, an azaindole derivative, demonstrates potent HIV-1 attachment inhibitory activity by interfering with the CD4-gp120 interaction. It exhibited a favorable pharmacokinetic profile and showed antiviral activity in preliminary clinical studies. []
  • Relevance: This compound highlights the structural similarity between the pyrrolo[2,3-b]pyridine core in 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one and the pyrrolo[2,3-c]pyridine core in BMS-488043. This subtle variation in the fusion pattern of the pyrimidine ring represents a potential avenue for exploring structure-activity relationships and optimizing biological activity. []

1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248)

  • Compound Description: BMS-585248 represents a highly potent HIV-1 attachment inhibitor with a 4-fluoro-6-azaindole core structure. It exhibits subnanomolar potency in a pseudotype infectivity assay and demonstrates good pharmacokinetic properties in vivo. []
  • Relevance: This compound again emphasizes the versatility of the pyrrolo[2,3-c]pyridine core structure, closely related to 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one's pyrrolo[2,3-b]pyridine core. The presence of fluorine and triazole substituents in BMS-585248 further highlights potential modifications for enhancing potency and pharmacokinetic profiles. []

N-(3-fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Compound Description: This compound acts as a Type II DFG-out inhibitor of RIPK3, a key kinase involved in necroptosis. Its discovery highlights a novel binding mode for RIPK3 inhibitors and offers potential for achieving enhanced selectivity against off-target kinases. []
  • Relevance: Sharing the 1H-pyrrolo[2,3-b]pyridine core with 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one, this compound demonstrates the potential of this scaffold in developing inhibitors targeting distinct kinase families and adopting unique binding modes. []

(Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (1)

  • Compound Description: This compound served as an early lead in the development of Cdc7 kinase inhibitors. Cdc7 kinase is considered an attractive target for cancer therapy. []
  • Relevance: (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (1) and 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one both contain the 1H-pyrrolo[2,3-b]pyridine core, signifying their potential in medicinal chemistry, particularly in targeting kinases. []

[(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (42)

  • Compound Description: This potent ATP-mimetic inhibitor of Cdc7 kinase exhibits an IC50 value of 7 nM, highlighting its potential as a lead for anticancer drug development. []
  • Relevance: [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (42) and 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one share the 1H-pyrrolo[2,3-b]pyridine core, demonstrating the scaffold's potential for developing kinase inhibitors. []

N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide (3)

  • Compound Description: This compound is a highly selective 5-HT1F receptor agonist, showcasing over 100-fold selectivity against 5-HT1A, 5-HT1B, and 5-HT1D receptors. It has been investigated for its potential as a therapeutic agent for migraine treatment. []
  • Relevance: While structurally similar to 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one, this compound features a pyrrolo[3,2-b]pyridine core, a regioisomer of the former. This subtle difference in the arrangement of nitrogen within the core structure highlights the importance of regioisomerism in influencing target selectivity and pharmacological profiles. []

Properties

CAS Number

1037152-84-3

Product Name

2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one

IUPAC Name

2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

InChI

InChI=1S/C10H9ClN2O/c1-6(11)9(14)8-5-13-10-7(8)3-2-4-12-10/h2-6H,1H3,(H,12,13)

InChI Key

GIIPPRSBUWRMAQ-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CNC2=C1C=CC=N2)Cl

Canonical SMILES

CC(C(=O)C1=CNC2=C1C=CC=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.